Ral-RALBP1 Protein-Protein Interaction Inhibition: Comparative Activity of RBC10, RBC8, and BQU57
In the primary characterization study, RBC10 inhibited the binding of Ral to its effector RALBP1 in a cell-based ELISA assay using J82 human bladder cancer cells overexpressing FLAG-RalA [1]. While quantitative IC50 values for RBC10 were not reported in this assay, the study established that RBC10 acts via the same mechanism as the more extensively characterized analog RBC8 and the optimized derivative BQU57 [1]. For context, RBC8 and BQU57 demonstrated IC50 values of 3.5 µM and 2.0 µM, respectively, in soft agar colony formation assays using the Ral-dependent H2122 lung cancer cell line [1]. This indicates that RBC10 serves as a first-generation probe with validated target engagement, albeit with potentially lower potency compared to optimized analogs.
| Evidence Dimension | Inhibition of Ral-RALBP1 binding |
|---|---|
| Target Compound Data | Qualitative inhibition confirmed in cell-based ELISA; specific IC50 not reported |
| Comparator Or Baseline | RBC8: IC50 = 3.5 µM (H2122 soft agar colony formation); BQU57: IC50 = 2.0 µM (H2122 soft agar colony formation) |
| Quantified Difference | Not calculable for binding assay; RBC10 is less potent than BQU57 in functional cellular assays |
| Conditions | J82 bladder cancer cells, 1 h compound treatment, RalA ELISA |
Why This Matters
For users requiring a validated Ral-RALBP1 disruptor with documented target engagement in the primary literature, RBC10 offers a chemically tractable starting point for mechanistic studies or structure-activity relationship (SAR) explorations.
- [1] Yan C, Liu D, Li L, Wempe MF, Guin S, Khanna M, et al. Discovery and characterization of small molecules that target the GTPase Ral. Nature. 2014;515(7527):443-447. PMID: 25219851; PMCID: PMC4351747; DOI: 10.1038/nature13713. View Source
